1-(4-氯苯甲酰)-4-甲基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

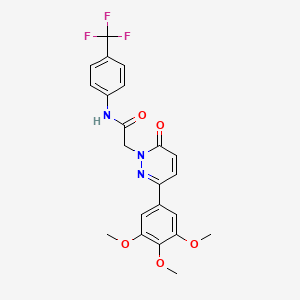

“1-(4-Chlorobenzoyl)-4-methylpiperazine” is a chemical compound. It is derived from 4-Chlorobenzoyl chloride, which is an acyl chloride . The compound is used as an intermediate in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “1-(4-Chlorobenzoyl)-4-methylpiperazine” is derived from its parent compound, 4-Chlorobenzoyl chloride. The linear formula of 4-Chlorobenzoyl chloride is ClC6H4COCl . The molecular weight is 175.01 .Chemical Reactions Analysis

4-Chlorobenzoyl chloride, the parent compound, reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It may also be used in the acylation of benzene using different solid acid catalysts .Physical And Chemical Properties Analysis

4-Chlorobenzoyl chloride, the parent compound, is a liquid at room temperature. It has a refractive index of 1.578, a boiling point of 102-104 °C, a melting point of 11-14 °C, and a density of 1.365 g/mL at 20 °C .科学研究应用

药物合成中的中间体

1-(4-氯苯甲酰)-4-甲基哌嗪作为药物合成的关键中间体,展示了该化合物在药物研究中的重要性。例如,它已被用于开发抗分枝杆菌剂的新衍生物,展示了其在对抗结核分枝杆菌方面的潜力。这些衍生物显示出显着的活性,突出了该化合物在推进结核病治疗选择中的作用 (Biava 等人,2008 年).

API 合成中的复杂反应网络

在 API 的合成中,1-(4-氯苯甲酰)-4-甲基哌嗪涉及复杂的反应网络,说明了其在制药生产中的多功能性。一项针对苯并氮杂卓环化合物合成(对某些治疗剂至关重要)的反应网络的化学动力学的研究强调了理解该化合物在该网络中的行为的重要性。这项研究对于优化 API 的生产和放大至关重要,确保药物开发的高效和有效 (Grom 等人,2016 年).

安全和危害

未来方向

作用机制

Target of Action

A related compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide, targets prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as inflammation and pain.

Mode of Action

Indomethacin, a chemically similar compound, is known to inhibit prostaglandin synthesis . This inhibition occurs because the compound prevents the enzyme cyclooxygenase (COX) from converting arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis. This could potentially be a similar mode of action for 1-(4-Chlorobenzoyl)-4-methylpiperazine.

Biochemical Pathways

The related compound 4-chlorobenzoate:coa ligase is involved in the metabolism of 4-chlorobenzoate . This enzyme catalyzes the formation of 4-chlorobenzoyl CoA and AMP from 4-chlorobenzoate, ATP, and CoA, indicating that 1-(4-Chlorobenzoyl)-4-methylpiperazine might influence similar biochemical pathways.

Result of Action

The inhibition of prostaglandin synthesis by similar compounds can result in anti-inflammatory and analgesic effects .

属性

IUPAC Name |

(4-chlorophenyl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIAPKMXCFQOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Chlorobenzoyl)-4-methylpiperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2944117.png)

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2944121.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B2944130.png)

![5-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2944132.png)

![3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2944134.png)

![N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2944137.png)

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2944138.png)